1-Methyl-1H-pyrazole-4-sulfinicacid

Electrochemistry Radical Chemistry Oxidation

1-Methyl-1H-pyrazole-4-sulfinic acid (CAS 1138218-47-9) is a strategic heterocyclic building block featuring a sulfinic acid (-S(=O)OH) group at the pyrazole 4-position. Unlike its redox-inert sulfonic acid or electrophilic sulfonyl chloride counterparts, this intermediate oxidation state (+4) enables irreversible one-electron oxidation to generate sulfonyl radicals—a pathway validated for constructing disulfones and trapped radical adducts under mild electrochemical conditions. This reactivity is inaccessible to fully oxidized sulfonic acids. Additionally, the sulfinic acid's dual nucleophilic/electrophilic character allows S-alkylation via the sulfinate anion or direct sulfonamide formation with amines, reducing reagent diversity in medicinal chemistry campaigns. Procure this monomeric sulfinic acid or its sodium salt (CAS 1138034-18-0) for insecticide sulfinyl-pyrazole synthesis using patented trifluoroperacetic acid/metal catalyst protocols.

Molecular Formula C4H6N2O2S
Molecular Weight 146.17 g/mol
Cat. No. B13116653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-pyrazole-4-sulfinicacid
Molecular FormulaC4H6N2O2S
Molecular Weight146.17 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)O
InChIInChI=1S/C4H6N2O2S/c1-6-3-4(2-5-6)9(7)8/h2-3H,1H3,(H,7,8)
InChIKeyRFISORAXUJCRFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-pyrazole-4-sulfinic acid as a Specialized Sulfinic Acid Building Block for Advanced Synthesis


1-Methyl-1H-pyrazole-4-sulfinic acid (CAS 1138218-47-9, C₄H₆N₂O₂S, MW 146.17) is a heterocyclic sulfinic acid derivative belonging to the pyrazole-4-sulfinic acid family . It features a 1-methyl-1H-pyrazole core substituted at the 4-position with a sulfinic acid (-S(=O)OH) functional group [1]. This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry and agrochemical research, due to the unique reactivity profile of the sulfinic acid moiety—which occupies an intermediate oxidation state (+4) between thiols and sulfonic acids—enabling selective transformations not accessible to its sulfonic acid or sulfonyl chloride counterparts [2].

Why 1-Methyl-1H-pyrazole-4-sulfinic Acid Cannot Be Replaced by Its Sulfonic Acid or Sulfonyl Chloride Analogs


Substitution of 1-methyl-1H-pyrazole-4-sulfinic acid with its sulfonic acid or sulfonyl chloride counterparts is chemically and functionally non-interchangeable. The sulfinic acid group imparts a distinct redox behavior—undergoing an irreversible one-electron oxidation to generate sulfonyl radicals, as demonstrated by cyclic voltammetry studies on sulfinic acids [1]. In contrast, sulfonic acids are fully oxidized and redox-inert under typical reaction conditions, while sulfonyl chlorides act primarily as electrophiles in nucleophilic substitution reactions . Furthermore, sulfinic acids can undergo disproportionation (two molecules forming one sulfonic acid and one thiosulfonate ester), a characteristic instability that dictates their handling and storage requirements and renders them uniquely suited for certain time-sensitive synthetic sequences . These fundamental differences in oxidation state and reactivity mean that selection of the appropriate sulfur oxidation level is critical for achieving desired reaction outcomes.

Quantitative Evidence of Differentiation for 1-Methyl-1H-pyrazole-4-sulfinic acid


Redox Activity: Irreversible One-Electron Oxidation of Sulfinic Acid vs. Redox-Inert Sulfonic Acid

Cyclic voltammetry studies of sulfinic acids in aqueous solution demonstrate an irreversible one-electron oxidation process, generating sulfonyl radicals that undergo dimerization to disulfones [1]. This redox activity is unique to the sulfinic acid oxidation state; in contrast, sulfonic acids (such as 1-methyl-1H-pyrazole-4-sulfonic acid) are fully oxidized and do not undergo similar electrochemical oxidation under comparable conditions. The irreversible nature of the sulfinic acid oxidation contrasts with reversible redox couples observed for other sulfur-containing functional groups.

Electrochemistry Radical Chemistry Oxidation

Intermediate Oxidation State (+4) vs. Fully Oxidized Sulfonic Acid (+6)

1-Methyl-1H-pyrazole-4-sulfinic acid contains sulfur in the +4 oxidation state, placing it between the +6 oxidation state of sulfonic acids (e.g., 1-methyl-1H-pyrazole-4-sulfonic acid, CAS 1798770-47-4, MW 162.17) and lower oxidation states of thiols or sulfides . This intermediate oxidation state allows the sulfinic acid to serve both as an electrophile and, following deprotonation, as a nucleophile. In contrast, sulfonic acids are exclusively electrophilic at sulfur and cannot be further oxidized under standard synthetic conditions.

Synthetic Intermediate Oxidation State Sulfur Chemistry

Disproportionation Instability vs. Stable Sulfonic Acid Salts

Free sulfinic acids are known to be unstable and undergo disproportionation: two molecules of sulfinic acid react to form one molecule of sulfonic acid and one molecule of thiosulfonate ester . This inherent instability requires careful handling and often necessitates conversion to more stable sulfinate salts for long-term storage. In contrast, sulfonic acids such as 1-methyl-1H-pyrazole-4-sulfonic acid are stable and do not undergo analogous self-reactions. The predicted pKa of the sulfonic acid analog is -1.95±0.50, indicating a strong acid that is fully deprotonated under most conditions, whereas sulfinic acids typically have pKa values around 2 [1].

Stability Handling Storage

Utility as Intermediate for Agrochemical Active Ingredients (Fipronil/Ethiprole Class)

4-Sulfinyl-pyrazole derivatives, including those structurally related to 1-methyl-1H-pyrazole-4-sulfinic acid, are key precursors to commercially important insecticides such as fipronil and ethiprole [1]. The sulfinic acid group (or its sulfinate salt) serves as a critical intermediate in the sulfinylation of pyrazole scaffolds to install the bioactive sulfinyl moiety. Patents describe specific oxidation conditions using trifluoroperacetic acid and metal catalysts to convert sulfide precursors to sulfinyl derivatives, with yields and selectivity being highly dependent on the precise reaction parameters [2]. While direct comparative yield data for 1-methyl-1H-pyrazole-4-sulfinic acid itself is not reported, the class of 4-sulfinyl-pyrazoles is established as essential for achieving the desired insecticidal activity.

Agrochemicals Insecticides Sulfinylation

Ambident Reactivity: Nucleophilic vs. Electrophilic Sulfur Center

The sulfinic acid group in 1-methyl-1H-pyrazole-4-sulfinic acid exhibits ambident reactivity: it can act as a nucleophile at the sulfur atom (following deprotonation to sulfinate) or as an electrophile at sulfur (retaining the acidic proton) . This dual character contrasts with sulfonic acids, which are predominantly electrophilic and resistant to nucleophilic attack at sulfur, and with sulfonyl chlorides, which are exclusively electrophilic. The sulfinate anion (e.g., sodium 1-methyl-1H-pyrazole-4-sulfinate) is a potent nucleophile used in S-alkylation and S-arylation reactions, while the free acid can undergo substitution with amines to form sulfonamides [1].

Synthetic Methodology Sulfinic Acid Reactivity Ambident Nucleophile

Key Research and Industrial Applications for 1-Methyl-1H-pyrazole-4-sulfinic acid


Electrochemical Synthesis of Disulfones and Sulfonyl Radical Intermediates

Utilize the irreversible one-electron oxidation of the sulfinic acid group to generate sulfonyl radicals, which can then dimerize to form disulfones or be trapped by other radical acceptors. This electrochemical pathway, validated for sulfinic acids in aqueous media [1], offers a greener alternative to chemical oxidants and is not accessible with sulfonic acids.

Precursor to 4-Sulfinyl-Pyrazole Agrochemicals (Fipronil Analogs)

Employ 1-methyl-1H-pyrazole-4-sulfinic acid or its sulfinate salt as a key intermediate in the synthesis of 4-sulfinyl-pyrazole insecticides. Patents describe selective oxidation protocols using trifluoroperacetic acid with metal catalysts to achieve the sulfinyl oxidation state required for bioactivity [2].

Ambident Building Block for Diversified Heterocycle Functionalization

Exploit the dual nucleophilic/electrophilic character of the sulfinic acid group to perform sequential or selective functionalizations. For example, deprotonation to the sulfinate anion enables S-alkylation, while the free acid can react with amines to form sulfonamides [3]. This versatility reduces the number of distinct reagents needed in a synthetic campaign.

In Situ Generation of Sulfinate Nucleophiles for C–S Bond Formation

Generate the sodium 1-methyl-1H-pyrazole-4-sulfinate salt in situ or procure it directly (CAS 1138034-18-0) for nucleophilic substitution reactions with alkyl/aryl halides, enabling efficient construction of C–S bonds on the pyrazole core . This approach is particularly valuable in medicinal chemistry for introducing sulfone or sulfonamide pharmacophores after further oxidation.

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